Mal-PEG4-Glu(OH)-NH-m-PEG24

PROTAC Targeted Protein Degradation Linker Chemistry

Researchers designing advanced PROTACs requiring a third orthogonal attachment point beyond the E3 ligase and target protein ligands need a structurally precise linker. Simple linear PEGs like m-PEG24-Mal lack the necessary branching for multifunctional conjugates. - **Branched Architecture**: A central glutamic acid unit provides a pendant carboxylic acid handle, enabling the introduction of a fluorophore, solubilizing group, or third binding moiety-a feature absent in linear analogs. - **PK Optimization**: The m-PEG24 chain mitigates the accelerated plasma clearance associated with hydrophobic warheads in high-DAR conjugates, directly addressing a critical PK liability. - **High Solubility**: A calculated LogP of -6.9 ensures superior aqueous solubility, preventing aggregation during synthesis and biological assays.

Molecular Formula C72H134N4O35
Molecular Weight 1615.8 g/mol
Cat. No. B8027745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Glu(OH)-NH-m-PEG24
Molecular FormulaC72H134N4O35
Molecular Weight1615.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)
InChIKeySLNDHPJTHXRBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-Glu(OH)-NH-m-PEG24: Product Overview for Scientific Procurement


Mal-PEG4-Glu(OH)-NH-m-PEG24 (CAS: 2204309-09-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) . It features a terminal maleimide group for selective, covalent conjugation to thiol groups (e.g., cysteine residues) under mild, physiological conditions [1]. A unique glutamic acid branching unit introduces a pendant carboxylic acid handle, enabling orthogonal attachment of a second ligand or payload, while a 24-unit m-PEG chain provides enhanced aqueous solubility and steric shielding to improve pharmacokinetic properties .

Why Mal-PEG4-Glu(OH)-NH-m-PEG24 Cannot Be Substituted with Generic PEG Linkers


Simple linear PEG linkers, such as m-PEG24-Mal, are unsuitable for the construction of branched, multifunctional bioconjugates required for advanced targeted protein degradation (TPD) applications . The incorporation of a glutamic acid branching point in Mal-PEG4-Glu(OH)-NH-m-PEG24 is critical for introducing a second orthogonal reactive handle (the carboxylic acid), a feature absent in linear analogs . Furthermore, the combination of a shorter, internal PEG4 segment and a longer m-PEG24 chain is precisely engineered to balance local flexibility for ternary complex formation with global solubility and pharmacokinetic shielding, a design specificity that cannot be replicated by substituting with linkers of arbitrary or uniform PEG lengths [1].

Quantitative Differentiation of Mal-PEG4-Glu(OH)-NH-m-PEG24 Against Closest Analogs


Unique Branched Architecture vs. Linear m-PEG24-Mal for PROTAC Assembly

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterotrifunctional linker, possessing a maleimide, a pendant carboxylic acid, and an amine terminus . This contrasts with m-PEG24-Mal, which is a linear, homobifunctional linker with only a maleimide and a methyl cap . The branched architecture enables the sequential, orthogonal conjugation of three distinct molecular entities (e.g., E3 ligase ligand, target protein ligand, and a solubilizing group), a capability not possible with linear PEG-maleimides.

PROTAC Targeted Protein Degradation Linker Chemistry

Solubility Enhancement Quantified by LogP Comparison

The hydrophilic m-PEG24 chain of Mal-PEG4-Glu(OH)-NH-m-PEG24 confers a significantly more negative calculated partition coefficient (LogP) compared to a shorter-chain analog, indicating superior aqueous solubility and reduced aggregation propensity . This is a key determinant for minimizing non-specific binding and improving conjugate homogeneity.

Drug Delivery Solubility LogP Physicochemical Properties

In Vivo Performance Benefit of PEG24 Linker in Bioconjugates

While not a direct study of this specific linker, class-level evidence demonstrates that the incorporation of a discrete PEG24 unit into a drug-linker significantly improves the pharmacokinetic (PK) profile of resulting conjugates. In antibody-drug conjugates (ADCs), a PEG24 linker was shown to mitigate the accelerated plasma clearance associated with high drug loading (DAR8), a common liability for hydrophobic payloads [1]. This provides a strong scientific rationale for selecting the PEG24-containing Mal-PEG4-Glu(OH)-NH-m-PEG24 over analogs with shorter PEG chains.

ADC Pharmacokinetics Tumor Targeting PEGylation

Purity Benchmarking Against a Key Functional Analog

Commercial sources of Mal-PEG4-Glu(OH)-NH-m-PEG24 list a purity of ≥98% . This is comparable to or exceeds the purity reported for a close functional analog, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, which is also specified at ≥98% purity . This high level of purity is essential for minimizing side reactions and ensuring reproducible stoichiometry during the multi-step synthesis of sensitive PROTAC molecules.

Purity Quality Control PROTAC Linker

Optimal Application Scenarios for Mal-PEG4-Glu(OH)-NH-m-PEG24 Based on Quantitative Evidence


Synthesis of Branched, Multifunctional PROTACs

The most definitive application for Mal-PEG4-Glu(OH)-NH-m-PEG24 is in the construction of PROTACs that require a third point of attachment beyond the E3 ligase and target protein ligands. The pendant carboxylic acid on the glutamic acid branch provides this orthogonal handle , enabling the introduction of a fluorophore for cellular tracking, a solubilizing group, or a third binding moiety. This is a clear advantage over linear m-PEG-Mal linkers, which only offer two conjugation points .

Optimizing Pharmacokinetics of High-DAR Bioconjugates

Based on class-level evidence from ADC development, the m-PEG24 chain in this linker is specifically suited for constructing conjugates with high drug-to-antibody ratios (e.g., DAR 8) where hydrophobic payloads cause accelerated plasma clearance . The PEG24 moiety 'greatly diminishes the impact of drug loading on ADC PK' . This makes Mal-PEG4-Glu(OH)-NH-m-PEG24 a strategic choice for PROTACs or other conjugates carrying hydrophobic warheads, as it can mitigate PK liabilities.

Improving Solubility and Reducing Aggregation of Hydrophobic Conjugates

The highly negative calculated LogP value (-6.9) for this linker directly translates to superior aqueous solubility. This property is critical when conjugating to hydrophobic small molecules or peptides to prevent aggregation and precipitation during synthesis and biological assays. This quantitative advantage over shorter-chain PEG linkers makes it the preferred choice for improving the biophysical properties of challenging conjugate payloads.

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